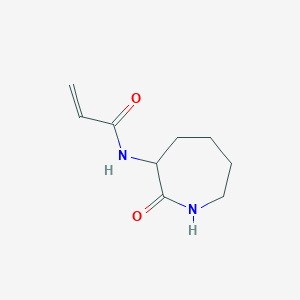
N-(2-oxoazepan-3-yl)propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxoazepan-3-yl)propenamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as 3-Acetyl-2-oxoazepan-4-enamide and has a molecular formula of C9H12N2O2.
Scientific Research Applications
Histone Deacetylase Inhibition and Antitumor Activity
- N-hydroxy-3-phenyl-2-propenamides, which include compounds structurally related to N-(2-oxoazepan-3-yl)propenamide, have been studied as inhibitors of human histone deacetylase (HDAC). These compounds showed significant enzyme inhibition and demonstrated antitumor activity in human carcinoma cell lines. One such compound, NVP-LAQ824, exhibited dose-related activity in colon and lung tumor models and has entered clinical trials (Remiszewski et al., 2003).
Green One-Pot Synthesis
- A green and efficient one-pot synthesis method for N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives, which are closely related to this compound, was developed. This synthesis involves an Ugi four-center, three-component reaction in water without a catalyst, demonstrating an environmentally friendly approach (Rasouli et al., 2012).
Antimicrobial Activity
- Derivatives of N-(naphthalen-1-yl)propanamide, structurally related to this compound, were synthesized and evaluated for antimicrobial activity. Some of these compounds showed notable antimicrobial effects, particularly against certain fungi and gram-positive bacteria (Evren et al., 2020).
Molecular Docking Studies
- Molecular docking studies of 1,3,4 Oxadiazole derivatives, structurally similar to this compound, revealed potential as anti-inflammatory agents. These studies demonstrated strong inhibitory potential against COX-2 with higher docking scores and atomic contact energy values compared to standard drugs (Basra et al., 2019).
Synthesis and Characterization
- The synthesis and characterization of various propenamide derivatives, including methods for N-(1,1-dimethyl-3-oxobutyl)-2-propenamide, provide insights into the chemical properties and potential applications of these compounds (Sheng-jun, 2007).
properties
IUPAC Name |
N-(2-oxoazepan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-8(12)11-7-5-3-4-6-10-9(7)13/h2,7H,1,3-6H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMHDOGFSSQZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

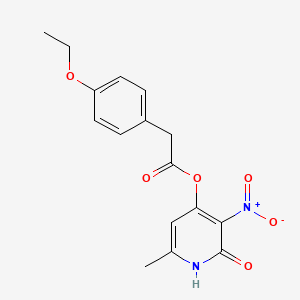
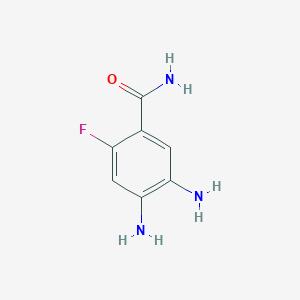
![1-(4-fluorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2585610.png)
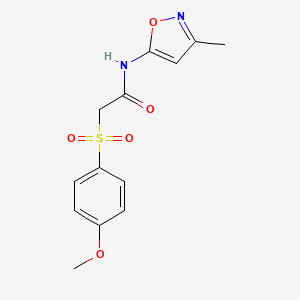
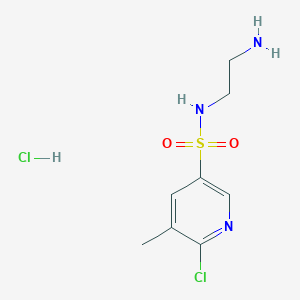
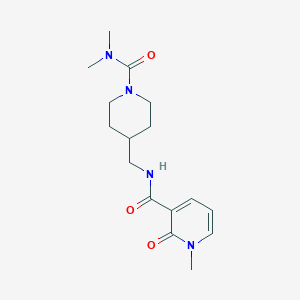
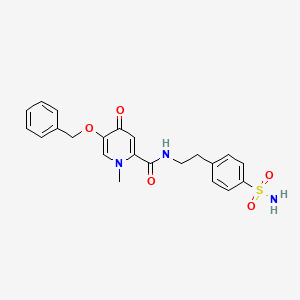
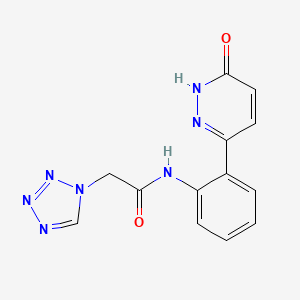
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2585621.png)
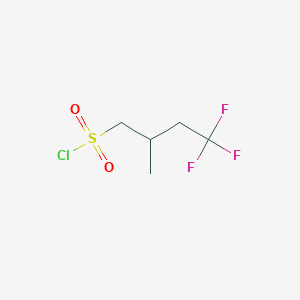
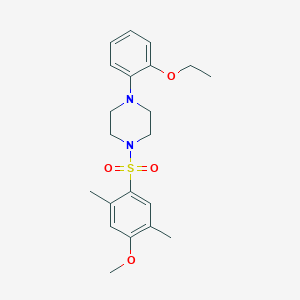
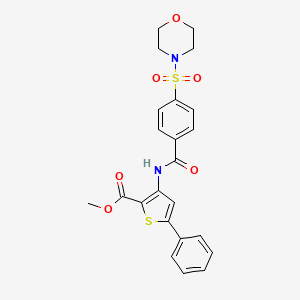
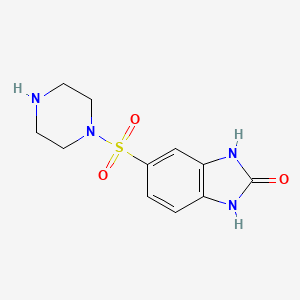
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2585630.png)